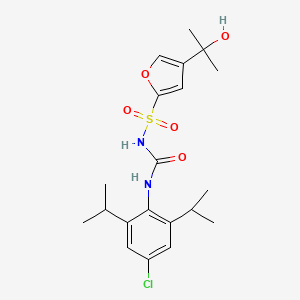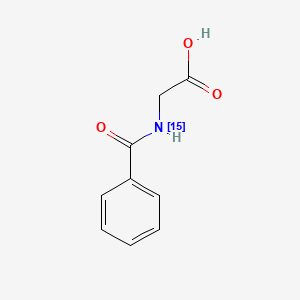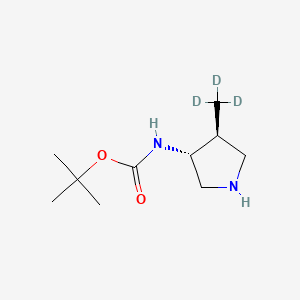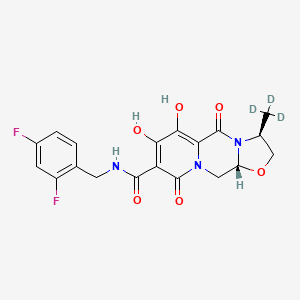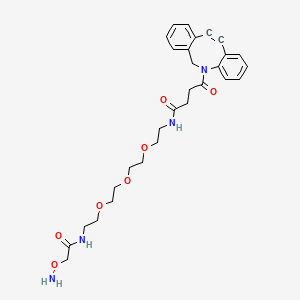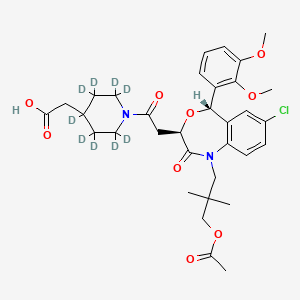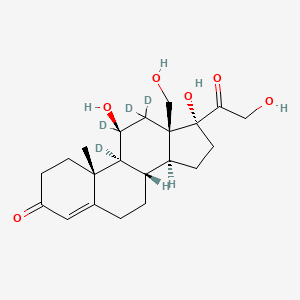
18-Hydroxycortisol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Hydroxycortisol-d4 is a deuterated analog of 18-hydroxycortisol, a metabolite of cortisol. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of 18-hydroxycortisol in biological samples .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 18-hydroxycortisol-d4 involves the incorporation of deuterium atoms into the cortisol molecule. This is typically achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in the quality assessment of the produced compound .
化学反応の分析
Types of Reactions: 18-Hydroxycortisol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 18-oxocortisol-d4.
Reduction: This reaction can reduce the keto group in the molecule to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 18-Oxocortisol-d4
Reduction: Reduced forms of this compound with additional hydroxyl groups
Substitution: Substituted derivatives of this compound
科学的研究の応用
18-Hydroxycortisol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of 18-hydroxycortisol.
Biology: In studies investigating the metabolic pathways of cortisol and its derivatives.
Medicine: As a biomarker for certain diseases, including primary aldosteronism and other adrenal disorders.
Industry: In the development of diagnostic tools and assays for the detection of cortisol metabolites
作用機序
18-Hydroxycortisol-d4 itself does not exert biological effects but is used as a tracer in metabolic studies. The deuterium atoms in the molecule allow for precise tracking and quantification of metabolic processes involving 18-hydroxycortisol. This helps in understanding the molecular targets and pathways involved in cortisol metabolism .
類似化合物との比較
18-Hydroxycortisol: The non-deuterated form of 18-hydroxycortisol-d4.
18-Oxocortisol: Another metabolite of cortisol, often used in similar research applications.
Cortisol: The parent compound from which 18-hydroxycortisol and its derivatives are formed
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it an invaluable tool in research settings where precise quantification of cortisol metabolites is required .
特性
分子式 |
C21H30O6 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1/i9D2,16D,18D |
InChIキー |
HESFZGWRDUVOMS-JBLAMSIWSA-N |
異性体SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)(C(=O)CO)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


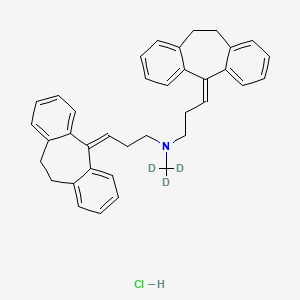
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
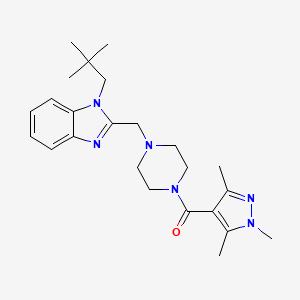
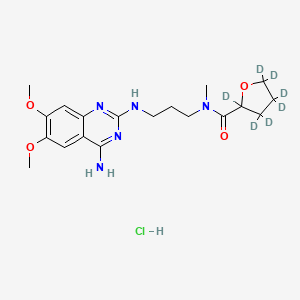
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
